molecular formula C6H13N3O B066519 N-methylpiperazine-1-carboxamide CAS No. 163361-25-9

N-methylpiperazine-1-carboxamide

Cat. No. B066519
M. Wt: 143.19 g/mol
InChI Key: HPYONZVIPMACEZ-UHFFFAOYSA-N
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Patent
US06169095A

Procedure details

To the solution of piperazine (3 g) in dichloromethane (30 ml) was addedmethyl isocyanate (2.16 ml) in an ice water bath with stirring. After 10 minutes the mixture was stirred at ambient temperature for 1 hour. The reaction mixture was evaporated in vacuo. The residue was diluted with acetonitrile (15 ml) and crystals were filtered off. The filtrate was evaporated in vacuo. To the residue was added xylene and the solvent was azeotropically removed in vacuo to give N-methyl-1-piperazinecarboxamide (2.43 g) as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.16 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[N-:7]=[C:8]=[O:9].Cl[CH2:11]Cl>>[CH3:11][NH:7][C:8]([N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)=[O:9]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1CCNCC1
Step Two
Name
Quantity
2.16 mL
Type
reactant
Smiles
[N-]=C=O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 10 minutes the mixture was stirred at ambient temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with acetonitrile (15 ml) and crystals
FILTRATION
Type
FILTRATION
Details
were filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added xylene
CUSTOM
Type
CUSTOM
Details
the solvent was azeotropically removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.